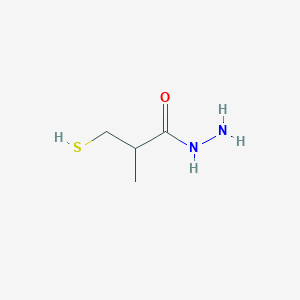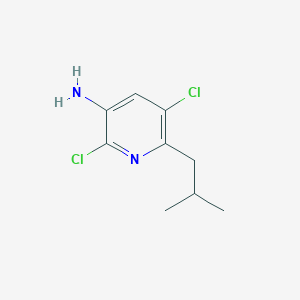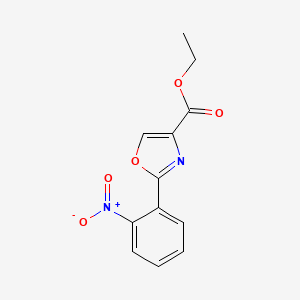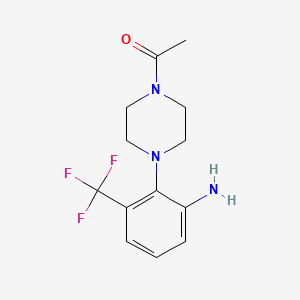
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C13H16F3N3O It is characterized by the presence of a piperazine ring substituted with an acetyl group and a trifluoromethyl group attached to an aniline moiety
Métodos De Preparación
The synthesis of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic aromatic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Aniline: Finally, the acetylated piperazine is coupled with an aniline derivative under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.
Aplicaciones Científicas De Investigación
2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The piperazine ring and trifluoromethyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of target proteins, influencing signaling pathways and cellular functions.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Acetylpiperazin-1-yl)-3-(trifluoromethyl)aniline include:
2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline: Differing in the position of the trifluoromethyl group, this compound exhibits distinct chemical and biological properties.
2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline: Another positional isomer with unique reactivity and applications.
2-(4-Acetylpiperazin-1-yl)-6-(trifluoromethyl)aniline: This isomer also shows different characteristics due to the varied position of the trifluoromethyl group.
Propiedades
Fórmula molecular |
C13H16F3N3O |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
1-[4-[2-amino-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H16F3N3O/c1-9(20)18-5-7-19(8-6-18)12-10(13(14,15)16)3-2-4-11(12)17/h2-4H,5-8,17H2,1H3 |
Clave InChI |
WCNANMRPPQLCRV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCN(CC1)C2=C(C=CC=C2N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







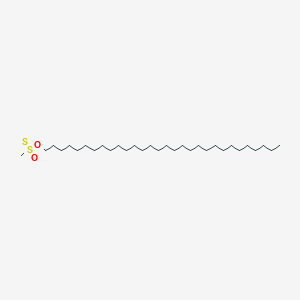
![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
